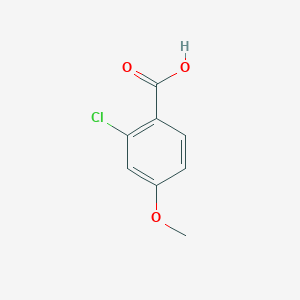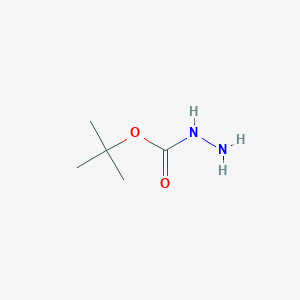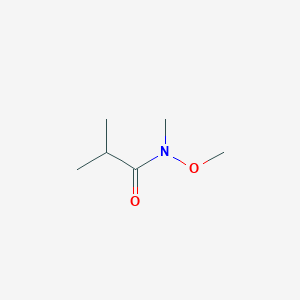
2-Chloro-4-methoxybenzoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to 2-Chloro-4-methoxybenzoic acid involves multiple steps, including reactions that introduce chloro and methoxy groups into the benzoic acid framework. For example, the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid involves methylation, nitration, and substitution reactions to introduce the desired functional groups onto the benzene ring (Poiyamozhi et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds related to 2-Chloro-4-methoxybenzoic acid has been studied using various spectroscopic techniques such as FTIR, FT-Raman, UV, NMR, and X-ray diffraction. These studies reveal the optimized structure, vibrational frequencies, and electronic properties, providing insights into the molecule's stability and reactivity (Poiyamozhi et al., 2012).
Chemical Reactions and Properties
2-Chloro-4-methoxybenzoic acid participates in various chemical reactions, leveraging its reactive functional groups. These reactions are crucial for synthesizing heterocyclic compounds and other organic molecules. The compound's reactivity has been explored in the synthesis of molecular salts and co-crystals, demonstrating its versatility in forming stable structures with potential applications in material science and pharmaceuticals (Oruganti et al., 2017).
Wissenschaftliche Forschungsanwendungen
Application 1: Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors
- Summary of the Application : 2-Chloro-4-methoxybenzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, which are currently in preclinical and phase I studies for diabetes therapy .
- Methods of Application or Experimental Procedures : The preparation of 2-Chloro-4-methoxybenzoic acid was run successfully on approximately 70kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
- Results or Outcomes : The successful scale-up of this process demonstrates its practicality and cost-effectiveness, making it a promising method for the large-scale production of SGLT2 inhibitors .
Application 2: Complex Formation with Metal Ions
- Summary of the Application : 4-Chloro-2-methoxybenzoic acid, a compound similar to 2-Chloro-4-methoxybenzoic acid, has been found to form complexes with various metal ions, including Mn 2+, Co 2+, Ni 2+, Cu 2+ and Zn 2+ .
- Results or Outcomes : The formation of these complexes could have potential applications in various fields, such as catalysis, materials science, and biochemistry .
Application 3: Synthesis of (2-(4-chloro-2-methoxybenzoyl)-1′H-1,3′-bipyrrol-2′-yl) (2-methoxyphenyl)methanone
- Summary of the Application : 4-Chloro-2-methoxybenzoic acid, a compound similar to 2-Chloro-4-methoxybenzoic acid, has been used in the synthesis of (2-(4-chloro-2-methoxybenzoyl)-1′H-1,3′-bipyrrol-2′-yl) (2-methoxyphenyl)methanone .
- Results or Outcomes : The synthesis of this compound could have potential applications in various fields, such as drug discovery and materials science .
Eigenschaften
IUPAC Name |
2-chloro-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBANGHTVBPZCHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505616 | |
| Record name | 2-Chloro-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methoxybenzoic acid | |
CAS RN |
21971-21-1 | |
| Record name | 2-Chloro-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-methoxybenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide](/img/structure/B45771.png)










